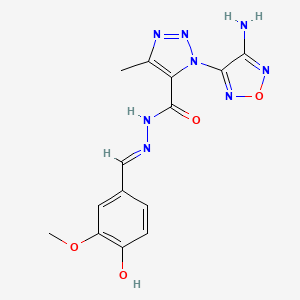![molecular formula C16H15FN2OS B11553043 N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11553043.png)
N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a sulfanylacetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and sulfanyl groups play a crucial role in its binding affinity and reactivity. It is believed to exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with DNA/RNA .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- N’-[(E)-(3-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15FN2OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H15FN2OS/c1-12-4-2-3-5-15(12)21-11-16(20)19-18-10-13-6-8-14(17)9-7-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
SOKIPCUMCDPLKG-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)NN=CC2=CC=C(C=C2)F |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11552961.png)
![6-[(E)-(2-{[(2,6-dibromo-4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]-2,3-dimethoxybenzoic acid (non-preferred name)](/img/structure/B11552969.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11552979.png)
![2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11552983.png)
![N'~1~,N'~6~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11552992.png)
![2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11552993.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11552995.png)

![N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11553007.png)
![4-{[(2-Chlorophenyl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11553022.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553029.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11553036.png)
![2,4-dichloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11553051.png)
